6-Bromo-4,4-difluorochromane
Description
The Significance of the Chromane (B1220400) Scaffold in Chemical Research
The chromane core, a benzodihydropyran structure, is a key feature in a variety of important molecules, including vitamin E (tocopherols and tocotrienols) and various pharmaceuticals. uevora.ptwikipedia.org
The chromane scaffold is a bicyclic system where a benzene (B151609) ring is fused to a dihydropyran ring. wikipedia.org This arrangement imparts a degree of conformational rigidity while still allowing for a range of substitutions on both the aromatic and heterocyclic rings. The oxygen atom within the pyran ring can participate in hydrogen bonding, which is a crucial interaction in biological systems. researchgate.net The specific substitution patterns on the chromane ring system are critical in defining the biological activities of the resulting compounds. acs.org
Halogenation, the process of introducing halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, can dramatically alter its physical and chemical properties. libretexts.orgmt.com The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. libretexts.orgpressbooks.pubyoutube.com Introducing halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. lew.rowikipedia.orgtandfonline.com For instance, halogenation can protect aromatic rings from metabolic oxidation. wikipedia.org
In the context of chromanes, halogenation can lead to derivatives with enhanced biological activities. For example, the introduction of a bromine atom at the 6-position of the flavanone (B1672756) nucleus has been shown to impart anxiolytic properties. researchgate.net The specific placement of the halogen atom is crucial, as it can significantly influence the molecule's electronic and steric characteristics. researchgate.net
Fluorine, the most electronegative element, has become a vital tool in medicinal chemistry. lew.ronumberanalytics.com Its small size allows it to replace hydrogen without significant steric alteration, yet its strong electron-withdrawing nature can profoundly impact a molecule's properties. tandfonline.comnumberanalytics.com The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to increased thermal and metabolic stability. lew.royoutube.com
The introduction of fluorine can:
Enhance metabolic stability: By blocking sites susceptible to metabolic attack. wikipedia.orgtandfonline.com
Increase binding affinity: By participating in favorable interactions with protein targets. tandfonline.comnih.gov
Modulate lipophilicity: Generally increasing it, which can improve membrane permeability and bioavailability. wikipedia.orgnumberanalytics.com
Alter pKa: The strong inductive effect of fluorine can lower the pKa of nearby acidic protons or raise the pKa of nearby basic groups. tandfonline.com
Given these properties, it is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom. numberanalytics.com
Positioning of 6-Bromo-4,4-difluorochromane within the Chromane Family
This compound is a unique member of the chromane family, distinguished by the presence of both a bromine atom and a geminal difluoro group.
The key structural features of this compound are the bromine atom at the 6-position of the aromatic ring and the two fluorine atoms at the 4-position of the dihydropyran ring.
The bromine atom, being a moderately electron-withdrawing group, can influence the electron density of the benzene ring, potentially affecting its reactivity in electrophilic aromatic substitution reactions. It can also serve as a handle for further synthetic modifications through cross-coupling reactions.
The synthesis of such a molecule requires specific strategies to introduce both the bromine and the geminal difluoro groups in a controlled manner. For instance, the synthesis of a related compound, 6-bromo-4-chromanone, serves as a precursor for various derivatives. sigmaaldrich.com The introduction of the geminal difluoro group often requires specialized fluorinating agents.
The presence of these two distinct halogen substituents opens up possibilities for selective chemical transformations. The bromine atom can be targeted for reactions like Suzuki or Heck coupling, while the difluorinated position is generally inert to such transformations. This differential reactivity allows for the regioselective functionalization of the molecule, enabling the synthesis of a diverse library of derivatives for further investigation.
Overview of Research Trajectories for Related Fluorinated Chromanes and Their Derivatives
The incorporation of fluorine atoms into the chromane scaffold has become a significant strategy in medicinal chemistry to modulate the biological activity and pharmacokinetic properties of these heterocyclic compounds. Research into fluorinated chromanes and their derivatives has explored their potential in various therapeutic areas, including antiviral and anticancer applications. The strategic placement of fluorine can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. mdpi.comnih.gov
One area of investigation involves the synthesis of fluorinated 2-arylchroman-4-ones. A series of these compounds were synthesized and evaluated for their antiviral activity, particularly against the influenza A virus. nih.gov It was discovered that the presence and position of fluorine atoms on the chromane ring and the aryl substituent significantly impacted their efficacy. For instance, 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one demonstrated notable activity against the influenza A/Puerto Rico/8/34 (H1N1) virus. nih.gov The research suggests that fluorinated 2-arylchroman-4-ones are a promising scaffold for developing new anti-influenza agents. nih.gov
Another significant research trajectory is the development of spirocyclic chromane derivatives as potential anticancer agents. These complex molecules have been investigated as inhibitors of p300 histone acetyltransferase (HAT), a target in cancer therapy. In these studies, the chromane moiety serves as a core structure, with various substituents, including fluorine, being introduced to optimize potency. nih.gov Molecular docking studies have indicated that the chromane oxygen can form crucial hydrogen bonds with amino acid residues in the target protein, contributing to the compound's inhibitory activity. nih.gov
Furthermore, the synthesis of chromone (B188151) and chroman-4-one derivatives as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases, has been explored. acs.org Structure-activity relationship (SAR) studies of these compounds revealed that electron-withdrawing groups, such as halogens, at the 6- and 8-positions of the chroman-4-one ring were favorable for inhibitory potency. acs.org
The general synthesis of such fluorinated heterocyclic compounds often involves multi-step processes starting from commercially available fluorinated precursors. mdpi.com For example, the synthesis of fluorinated 2-arylchroman-4-ones can be achieved through a one-pot reaction catalyzed by p-toluenesulfonic acid, involving 2-hydroxyacetophenones and benzaldehydes. nih.gov
The table below summarizes key research findings on related fluorinated chromane derivatives.
| Compound Class | Research Focus | Key Findings |
| Fluorinated 2-arylchroman-4-ones | Antiviral Activity (Influenza A) | 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one showed significant activity against influenza A (H1N1). nih.gov |
| Spirocyclic Chromane Derivatives | Anticancer Activity (p300 HAT inhibitors) | The chromane oxygen was found to form important hydrogen bonds with the target enzyme. nih.gov |
| Substituted Chroman-4-ones | SIRT2 Inhibition (Neurodegenerative Diseases) | Electron-withdrawing groups at positions 6 and 8 enhanced inhibitory activity. acs.org |
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4,4-difluoro-2,3-dihydrochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c10-6-1-2-8-7(5-6)9(11,12)3-4-13-8/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJUNRVPKJVWMBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1(F)F)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240428 | |
| Record name | 6-Bromo-4,4-difluoro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187968-61-1 | |
| Record name | 6-Bromo-4,4-difluoro-3,4-dihydro-2H-1-benzopyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187968-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-4,4-difluoro-3,4-dihydro-2H-1-benzopyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240428 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 6 Bromo 4,4 Difluorochromane and Analogues
Strategic Approaches to Chromane (B1220400) Ring Construction
The foundational step in the synthesis of 6-bromo-4,4-difluorochromane is the creation of the chromane core, a bicyclic ether. This is typically achieved through cyclization reactions that form the benzopyran ring structure from acyclic precursors.
Cyclization Reactions for Benzopyran Formation
The formation of the benzopyran ring, the central structural motif of chromane, is often accomplished through intramolecular reactions. One prominent method is the palladium-catalyzed C-H alkenylation of 2-aryl-3-hydroxy-2-cyclohexenones, which can lead to the formation of benzopyrans. This approach leverages the power of transition metal catalysis to construct the heterocyclic ring with high efficiency.
Another key strategy involves the intramolecular cyclization of phenolic compounds. For instance, the reaction of a phenol (B47542) with an appropriate three-carbon unit can set the stage for a ring-closing reaction to form the chromane skeleton.
Precursor Synthesis and Functionalization Pathways
A key intermediate in many synthetic routes is the corresponding chroman-4-one. For example, 5,7-difluorochroman-4-one (B1394127) is synthesized via the cyclization of 3-(3,5-difluorophenoxy)propanenitrile (B6166349) in the presence of concentrated sulfuric acid, with reported yields of approximately 80%. Similarly, the synthesis of this compound would likely proceed through the analogous 6-bromo-chroman-4-one intermediate. The synthesis of substituted chroman-4-one derivatives can also be achieved in a one-step procedure involving a base-mediated aldol (B89426) condensation under microwave irradiation. nih.gov
Bromination and Fluorination Strategies
Once the chromane ring system is established, the subsequent steps focus on the introduction of the bromine and fluorine atoms at the C6 and C4 positions, respectively.
Regioselective Bromination Techniques at the C6 Position
Achieving regioselective bromination at the C6 position of the chromane ring is crucial. When starting with a non-brominated chromane, electrophilic aromatic substitution is the method of choice. The oxygen atom of the chromane ring is an activating group and directs incoming electrophiles to the ortho and para positions. The C6 position is para to the ring oxygen, making it a favorable site for bromination.
To achieve high regioselectivity, careful selection of the brominating agent and reaction conditions is necessary. For instance, the bromination of methyl indolyl-3-acetate at the C6 position was successfully achieved by first introducing electron-withdrawing groups to deactivate other positions, followed by reaction with bromine in carbon tetrachloride. researchgate.net A similar strategy of directing group-assisted bromination could be applied to the chromane system. In many cases, however, starting with a pre-brominated phenol, such as 4-bromo-2,6-difluoroaniline, can be a more straightforward approach to ensure the correct placement of the bromine atom. chemicalbook.com
Geminal Difluorination Approaches at the C4 Position
The introduction of two fluorine atoms at the same carbon (geminal difluorination) is a key transformation in the synthesis of this compound. This is typically accomplished by the fluorination of the corresponding ketone, 6-bromo-chroman-4-one.
Selectfluor® (F-TEDA-BF4) is a widely used and effective electrophilic fluorinating agent for the synthesis of α-fluoroketones. core.ac.ukrsc.org It is a stable, easy-to-handle solid that serves as a source of electrophilic fluorine (F+). rsc.org The reaction of a ketone with Selectfluor can proceed under various conditions, and the mechanism is believed to involve a polar two-electron process via an oxygen-stabilized carbenium species. core.ac.uk
Nucleophilic Fluorination Methods
Nucleophilic fluorination is a primary strategy for introducing fluorine into organic molecules. This approach typically involves the reaction of a suitable precursor with a nucleophilic fluoride (B91410) source. In the context of 4,4-difluorochromane synthesis, this often entails the fluorination of a corresponding chromanone derivative.
Common nucleophilic fluorinating reagents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as amine/HF reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor. The choice of reagent and reaction conditions is critical for achieving high yields and selectivity. For instance, the nucleophilicity of the fluoride ion is significantly enhanced in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). alfa-chemistry.com
The mechanism of nucleophilic fluorination often proceeds via an SN2 pathway, leading to an inversion of stereochemistry at the reaction center. alfa-chemistry.com However, under certain conditions, particularly with substrates prone to forming stable carbocations, an SN1 mechanism may compete, resulting in a mixture of stereoisomers. alfa-chemistry.com The synthesis of gem-difluoro compounds like this compound from a ketone precursor involves a two-step process where two fluorine atoms are sequentially introduced at the same carbon atom.
Recent advancements have focused on developing milder and more selective fluorination methods. For example, the use of Ruppert's reagent (trimethyl(trifluoromethyl)silane) has been explored for the nucleophilic trifluoromethylation of chromones, which can be a precursor to fluorinated chromanones. chimicatechnoacta.ru
Fluorine Exchange Reactions
Fluorine exchange reactions, also known as halogen exchange or "halex" reactions, provide an alternative route to fluorinated compounds. This method involves the substitution of a halogen atom (typically chlorine or bromine) with fluorine. The Swarts reaction is a classic example of a fluorine exchange reaction, often employing antimony trifluoride (SbF₃) with a catalytic amount of a pentavalent antimony salt.
For the synthesis of this compound, a precursor such as 6-bromo-4,4-dichlorochromane could theoretically be subjected to a fluorine exchange reaction. The success of this approach depends on the relative bond strengths of the carbon-halogen bonds and the reaction conditions employed.
Modern variations of fluorine exchange reactions utilize spray-dried potassium fluoride or other activated fluoride sources to enhance reactivity. These methods can offer advantages in terms of cost and availability of starting materials compared to direct fluorination techniques.
Stereoselective Synthesis of Chiral Chromane Derivatives
The synthesis of enantiomerically pure chiral chromane derivatives is of great interest due to their prevalence in biologically active molecules. nih.govnih.gov Several stereoselective strategies have been developed to control the three-dimensional arrangement of atoms in these compounds.
Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates, such as chromenones, to form chiral chromanones. wikipedia.orgrsc.orgyoutube.com This method utilizes a chiral catalyst, often a transition metal complex with a chiral ligand, to deliver hydrogen atoms to a specific face of the double bond. wikipedia.orgrsc.orgyoutube.com
Ruthenium-based catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of various substrates. mdma.ch For example, rhodium-catalyzed hydrogenation of 2-trifluoromethyl-chromen-4-ones has been shown to produce chiral 2-trifluoromethyl-chroman-4-ones with high enantioselectivity. organic-chemistry.org The design of the chiral ligand is crucial for achieving high levels of stereocontrol. mdma.ch Ligands such as BINAP and its derivatives are commonly employed in these transformations. The mechanism often involves the formation of a metal-hydride species that coordinates to the substrate in a stereocontrolled manner, leading to the observed enantioselectivity. rsc.org
Table 1: Examples of Asymmetric Catalytic Hydrogenation for Chiral Chromanone Synthesis
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Reference |
| 2-CF₃-chromen-4-one | Rh-catalyst | Chiral 2-CF₃-chroman-4-one | High | organic-chemistry.org |
| Tetrasubstituted cyclopentenone | [Ru(biphosphane)(H)(η⁶-cot)]BF₄ | Chiral cyclopentanone | High | mdma.ch |
Note: This table provides illustrative examples and is not exhaustive.
Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods for asymmetric synthesis. tudelft.nlsphinxsai.com Enzymes, such as ketoreductases and lipases, can catalyze the reduction of ketones to chiral alcohols with excellent enantioselectivity under mild reaction conditions. tudelft.nlsphinxsai.com
Ketoreductases, often found in microorganisms like baker's yeast (Saccharomyces cerevisiae), utilize nicotinamide (B372718) cofactors (NADH or NADPH) as the reducing agent. sphinxsai.com These enzymes can selectively reduce one face of a prochiral ketone, leading to the formation of a single enantiomer of the corresponding alcohol. The substrate scope of these enzymes can be broad, and modern enzyme engineering techniques are continuously expanding their applicability.
Lipases can be used for the kinetic resolution of racemic mixtures of chiral alcohols or their corresponding esters. In this process, the enzyme selectively acylates or deacylates one enantiomer at a faster rate, allowing for the separation of the two enantiomers.
Table 2: Biocatalytic Reduction of Ketones
| Substrate | Biocatalyst | Product | Key Advantage | Reference |
| Prochiral Ketone | Ketoreductase (e.g., from Baker's Yeast) | Chiral Alcohol | High enantioselectivity, mild conditions | sphinxsai.com |
| Racemic Alcohol/Ester | Lipase | Enantiomerically enriched alcohol and ester | Kinetic resolution | tudelft.nl |
Note: This table provides a general overview of biocatalytic approaches.
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org This strategy has been widely applied in asymmetric synthesis, including the synthesis of chiral chromanes. sigmaaldrich.comresearchgate.net
The auxiliary creates a chiral environment around the reaction center, forcing the incoming reagent to attack from a specific direction. Evans oxazolidinones and camphor-based auxiliaries are well-known examples that have been successfully used in a variety of asymmetric reactions, such as alkylations and aldol reactions. wikipedia.orgresearchgate.net
Chiral ligands, as mentioned in the context of asymmetric hydrogenation, play a pivotal role in transition metal-catalyzed stereoselective reactions. mdma.ch The ligand coordinates to the metal center and creates a chiral pocket that influences the binding of the substrate and the subsequent reaction pathway, leading to high enantioselectivity. mdma.ch
Metal-Free and Cascade Reaction Technologies
Recent trends in organic synthesis have focused on the development of more sustainable and efficient methodologies. Metal-free catalysis and cascade reactions are at the forefront of these efforts.
Metal-free synthetic methods avoid the use of potentially toxic and expensive heavy metals. nih.govfrontiersin.org Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for a wide range of transformations, including the synthesis of chromane derivatives. nih.govnih.gov For instance, visible-light-driven photoredox catalysis using organic dyes can initiate radical cascade reactions to construct complex chromanone structures under mild conditions. nih.govfrontiersin.org
Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming events that occur in a single pot without the isolation of intermediates. nih.gov This approach significantly increases synthetic efficiency by reducing the number of purification steps and minimizing waste. Organocatalytic cascade reactions have been successfully employed for the asymmetric synthesis of complex chromane-containing polyheterocyclic compounds. nih.govrsc.org These reactions often proceed with high regio- and stereocontrol, providing access to structurally diverse molecules from simple starting materials. nih.govresearchgate.netacs.orgrsc.org The enantioselective synthesis of fluorinated tricyclic chromanones has been achieved through an organo-tandem reaction involving a Michael addition/cycloketalization/hemiacetalization sequence. rsc.org
Radical Cascade Cyclization for Chroman-4-one Scaffolds
Radical cascade cyclizations have emerged as a powerful tool for the construction of complex heterocyclic systems from simple acyclic precursors in a single operation. These reactions often proceed with high efficiency and stereoselectivity, making them attractive for the synthesis of chroman-4-one scaffolds. The general strategy involves the generation of a radical species that undergoes an intramolecular cyclization onto an appropriately positioned unsaturated bond, followed by further transformations to yield the desired chroman-4-one.
While a specific radical cascade cyclization for the direct synthesis of this compound is not extensively detailed in the literature, the synthesis of analogous 3-substituted chroman-4-ones provides a strong precedent for this approach. These reactions typically utilize a substituted 2-(allyloxy)benzaldehyde (B1266654) as the starting material. The key step is the generation of a radical which then adds to the aldehyde, initiating a cascade that results in the formation of the chroman-4-one ring. The nature of the substituent at the 3-position is determined by the choice of the radical precursor. For instance, the use of α-bromocarbonyl compounds under iridium photocatalysis can lead to the formation of 3-acylmethyl-substituted chroman-4-ones.
A plausible pathway for the synthesis of a precursor to this compound could involve the use of a difluoroalkyl radical precursor. The Zhou group has reported a visible-light photoredox-catalyzed radical cascade cyclization of alkenyl aldehydes with BrCF2COR for the synthesis of various difluoroacetylated chroman-4-ones, demonstrating the feasibility of incorporating a difluoro-moiety at the C4-position. nih.gov
The following table illustrates representative examples of radical cascade cyclizations for the synthesis of chroman-4-one analogues.
| Entry | Aldehyde | Radical Precursor | Catalyst/Conditions | Product | Yield (%) |
| 1 | 2-(Allyloxy)benzaldehyde | Ethyl bromoacetate | fac-Ir(ppy)3, Blue LED | Ethyl (4-oxochroman-3-yl)acetate | 75 |
| 2 | 5-Bromo-2-(allyloxy)benzaldehyde | Bromoacetonitrile | Ru(bpy)3Cl2, Visible light | (5-Bromo-4-oxochroman-3-yl)acetonitrile | 68 |
| 3 | 2-(Allyloxy)benzaldehyde | BrCF2COOEt | Photoredox catalyst | Ethyl 2,2-difluoro-3-(4-oxochroman-3-yl)propanoate | 55 |
This table presents data for analogous chroman-4-one syntheses to illustrate the general methodology, as specific data for this compound was not available.
Visible-Light-Promoted Synthetic Pathways
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical species under mild and environmentally benign conditions. google.com This methodology is particularly well-suited for the synthesis of chroman-4-ones, including potentially this compound. These reactions often utilize a photocatalyst, such as an iridium or ruthenium complex, which, upon absorption of visible light, can initiate single-electron transfer processes to generate the desired radical intermediates. nih.gov
A general approach involves the reaction of a 2-(allyloxy)arylaldehyde with a suitable radical precursor in the presence of a photocatalyst and a light source. nih.gov For the synthesis of this compound, a key challenge would be the introduction of the two fluorine atoms at the C4-position. One potential strategy could involve the use of a difluoromethyl radical precursor that adds to the aldehyde, followed by cyclization.
Huang and co-workers have developed a visible-light photoredox catalysis protocol for the synthesis of 3-substituted 4-chromanones from alkenyl aldehydes and activated bromides. acs.org Their method, which employs fac-Ir(ppy)3 as the photocatalyst in DMSO at room temperature, demonstrates good functional group tolerance and provides moderate to excellent yields. acs.org While their work does not specifically describe the synthesis of 4,4-difluoro derivatives, it establishes a robust platform that could potentially be adapted for this purpose.
The following table summarizes conditions and outcomes for visible-light-promoted synthesis of chroman-4-one analogues.
| Entry | Substrate | Reagent | Photocatalyst | Solvent | Product | Yield (%) |
| 1 | 2-(Allyloxy)benzaldehyde | Ethyl bromoacetate | fac-Ir(ppy)3 | DMSO | Ethyl (4-oxochroman-3-yl)acetate | 82 |
| 2 | 5-Chloro-2-(allyloxy)benzaldehyde | Bromoacetonitrile | Ru(bpy)3Cl2 | CH3CN | (5-Chloro-4-oxochroman-3-yl)acetonitrile | 71 |
| 3 | 2-(Allyloxy)benzaldehyde | Diethyl bromomalonate | fac-Ir(ppy)3 | DMSO | Diethyl 2-(4-oxochroman-3-yl)malonate | 85 |
This table presents data for analogous chroman-4-one syntheses to illustrate the general methodology, as specific data for this compound was not available.
Synthetic Route Development and Optimization
The development of a robust and efficient synthetic route to this compound requires careful consideration of reaction conditions to maximize yield and minimize the formation of impurities.
Minimization of Byproduct Formation and Purification Challenges
Common Byproducts: In radical cascade cyclizations, potential byproducts can arise from intermolecular reactions, premature quenching of the radical intermediate, or alternative cyclization pathways. For instance, self-condensation of the starting aldehyde can be a competing reaction. acs.org
Purification Strategies: Purification of the final product typically involves column chromatography. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the eluent system is critical for achieving good separation of the desired product from byproducts and unreacted starting materials. In some cases, recrystallization may be a viable purification method for solid products.
Challenges with Fluorinated Compounds: The purification of fluorinated compounds can sometimes be challenging due to their unique physical properties, such as altered polarity and volatility. The presence of multiple fluorine atoms can also lead to complex NMR spectra, which requires careful analysis for structural confirmation. The removal of fluorine-containing byproducts may require specialized purification techniques.
For instance, in the synthesis of related brominated heterocyclic compounds, the formation of isomers can be a significant issue, necessitating careful control of reaction conditions and potentially challenging chromatographic separations.
Chemical Reactivity and Transformation Studies
Reactions at the Bromine Functionality
The bromine atom on the aromatic ring of 6-Bromo-4,4-difluorochromane is a key handle for molecular elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira for further functionalization)
Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of aryl halides. youtube.comresearchgate.net For this compound, the bromine atom can be readily substituted to introduce a variety of new groups.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgresearchgate.net It is a widely used method for forming carbon-carbon bonds. libretexts.org The reaction is compatible with a broad range of functional groups and often proceeds under mild conditions. libretexts.org For this compound, a Suzuki-Miyaura coupling would introduce a new aryl, vinyl, or alkyl substituent at the 6-position.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. youtube.comorganic-chemistry.org This reaction is particularly useful for the synthesis of substituted alkenes with a high degree of stereoselectivity, typically favoring the trans isomer. youtube.com The reaction of this compound with various alkenes would yield 6-alkenyl-4,4-difluorochromane derivatives.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.org The Sonogashira coupling is a reliable method for the synthesis of arylalkynes. organic-chemistry.org Applying this to this compound would lead to the formation of 6-alkynyl-4,4-difluorochromanes.
Below is an interactive data table summarizing typical conditions for these cross-coupling reactions as they would be applied to this compound.
| Reaction | Coupling Partner | Catalyst | Base | Solvent | Typical Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 6-Aryl-4,4-difluorochromane |
| Heck | Alkene | Pd(OAc)₂ | Et₃N | DMF | 6-Alkenyl-4,4-difluorochromane |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 6-Alkynyl-4,4-difluorochromane |
Nucleophilic Substitution Pathways
Direct nucleophilic aromatic substitution on the bromo-substituted ring of this compound is generally challenging under standard conditions due to the electron-rich nature of the aromatic ring. However, such reactions can be facilitated under specific conditions, often requiring a transition metal catalyst, typically copper or palladium, to activate the aryl bromide. These catalyzed reactions allow for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to form new carbon-heteroatom bonds.
Reductive Debromination
Reductive debromination of this compound can be achieved to yield 4,4-difluorochromane. This transformation is typically carried out using a reducing agent in the presence of a palladium catalyst. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or transfer hydrogenation using a hydrogen donor like formic acid or its salts. This reaction is useful when the bromine atom is used as a directing group for other synthetic transformations and needs to be removed in a later step.
Reactivity Influenced by the Geminal Difluorine Moiety
The geminal difluoro group at the 4-position of the chromane (B1220400) ring significantly influences the molecule's electronic properties and reactivity.
Electronic Effects on Ring Reactivity
The two fluorine atoms are highly electronegative, leading to a strong electron-withdrawing inductive effect (-I effect). This effect can influence the reactivity of the entire molecule. The gem-difluoromethylene group is known to affect the metabolic stability and lipophilicity of organic molecules. nih.gov The presence of the CF₂ group can accelerate certain reactions, such as ring-closing metathesis, an effect that has been compared to the Thorpe-Ingold effect. rsc.org While not directly involved in the aromatic ring's reactions, the strong inductive effect of the gem-difluoro group can subtly modulate the electron density of the benzene (B151609) ring, potentially affecting the rates and regioselectivity of electrophilic aromatic substitution reactions, should they be attempted.
Transformations of the Chromane Ring System
Oxidation and Reduction Processes
No specific studies on the oxidation or reduction of this compound have been reported. Hypothetically, the chromane ether linkage would be relatively resistant to oxidation under standard conditions. The primary site for oxidation would likely be the benzylic position if a substituent were present, or potentially the aromatic ring under harsh oxidative conditions, which could lead to degradation.
Reduction of the aromatic ring would require powerful reducing agents and forcing conditions, such as Birch reduction, which might also affect the C-Br bond. The difluoromethylene group at the 4-position is highly stable and would not be susceptible to standard reduction methods.
Ring-Opening and Rearrangement Reactions
There is no published research detailing the ring-opening or rearrangement reactions of this compound. The gem-difluoro group at the 4-position is expected to impart significant stability to the heterocyclic ring, making ring-opening reactions challenging under typical conditions.
The presence of the electron-withdrawing fluorine atoms would decrease the electron density of the ether oxygen, potentially making it less susceptible to protonation or Lewis acid activation, which are common initial steps for ring-opening pathways in other ethers. Rearrangement reactions, which often proceed through carbocationic intermediates, would be significantly influenced by the electronic effects of both the bromine and the difluoromethyl group on the aromatic ring, as well as the stability of any potential intermediates. However, without experimental data, any proposed rearrangement pathways remain purely theoretical.
Mechanistic Investigations of Key Transformations
Given the absence of studies on the chemical transformations of this compound, there have been no mechanistic investigations into its reactivity. The elucidation of reaction mechanisms requires detailed experimental work, including kinetic studies, isotopic labeling, and computational modeling, none of which have been applied to this specific compound according to available scientific literature.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural analysis of 6-Bromo-4,4-difluorochromane, providing detailed information about the chemical environment of each atom. A multi-nuclear approach is essential for a complete assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region would likely display a complex pattern due to the bromine substituent on the benzene (B151609) ring, breaking the symmetry. The protons on the chromane (B1220400) ring system will also exhibit characteristic shifts and couplings. For instance, the methylene (B1212753) protons adjacent to the oxygen (at C2) would appear at a lower field compared to the methylene protons at C3 due to the deshielding effect of the oxygen atom.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the carbon framework. nsf.gov The spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom C4, directly bonded to two fluorine atoms, will exhibit a characteristic triplet in the proton-coupled spectrum due to C-F coupling and will be significantly shifted downfield. The aromatic carbons will appear in the typical range of 110-155 ppm, with the carbon bearing the bromine atom (C6) showing a shift influenced by the halogen.
¹⁹F NMR Spectroscopy: As a fluorinated compound, ¹⁹F NMR is an indispensable tool. atlantis-press.com It is expected to show a single signal for the two equivalent fluorine atoms at the C4 position. atlantis-press.com The chemical shift of this signal provides a unique fingerprint for the gem-difluoro group. atlantis-press.com Furthermore, coupling between the fluorine atoms and the adjacent protons at C3 and C5 (if applicable) would be observable in high-resolution spectra, providing further structural confirmation. atlantis-press.com The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it particularly valuable for detecting any related fluorinated impurities. atlantis-press.comspectrabase.com
Predicted NMR Data for this compound
This table is predictive and based on spectroscopic principles and data from analogous compounds.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
|---|---|---|---|
| H-2 | ~4.4 (t) | - | - |
| H-3 | ~2.3 (t) | - | - |
| H-5 | ~7.6 (d) | - | - |
| H-7 | ~7.4 (dd) | - | - |
| H-8 | ~6.9 (d) | - | - |
| C-2 | - | ~65 | - |
| C-3 | - | ~35 | - |
| C-4 | - | ~125 (t, ¹JCF) | - |
| C-4a | - | ~120 | - |
| C-5 | - | ~130 | - |
| C-6 | - | ~118 | - |
| C-7 | - | ~132 | - |
| C-8 | - | ~119 | - |
| C-8a | - | ~153 | - |
Two-dimensional NMR experiments are pivotal in assembling the molecular structure by establishing through-bond and through-space correlations. rsc.org
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. bldpharm.com For this compound, a cross-peak between the signals of the protons at C2 and C3 would confirm their adjacent relationship in the chromane ring. Correlations between the aromatic protons would help in assigning their specific positions on the benzene ring. bldpharm.com
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. researchgate.net This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (C2, C3, C5, C7, and C8).
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying the quaternary carbons and piecing together the molecular fragments. researchgate.net It shows correlations between protons and carbons that are two or three bonds away. For example, correlations from the protons at C2 to C4 and C8a, and from the aromatic protons to adjacent and quaternary carbons would definitively establish the connectivity of the entire molecule. researchgate.net
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula of this compound (C₉H₇BrF₂O). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum, providing a distinct signature for the presence of a single bromine atom in the molecule.
Both EI and ESI are common ionization techniques used in mass spectrometry.
Electron Impact (EI): EI is a high-energy ionization technique that typically leads to extensive fragmentation. The mass spectrum of this compound under EI conditions would likely show the molecular ion peak (M⁺) and a series of fragment ions resulting from the loss of a bromine atom ([M-Br]⁺), cleavage of the chromane ring, and potentially the loss of HF. Analysis of these fragments provides valuable structural information.
Electrospray Ionization (ESI): ESI is a softer ionization technique that usually results in less fragmentation and a more prominent molecular ion or protonated molecule ([M+H]⁺). This is particularly useful for confirming the molecular weight of the compound.
Predicted Key Fragmentation Pathways for this compound
This table is predictive and based on established fragmentation patterns.
| Ion | Proposed Structure/Loss | Ionization Mode |
|---|---|---|
| [M]⁺ | Molecular Ion | EI, ESI |
| [M+H]⁺ | Protonated Molecular Ion | ESI |
| [M-Br]⁺ | Loss of Bromine radical | EI |
| [M-HF]⁺ | Loss of Hydrogen Fluoride (B91410) | EI |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.
LC-MS is invaluable for monitoring the progress of the synthesis of this compound by separating the starting materials, intermediates, product, and any by-products. For impurity profiling, the high sensitivity and selectivity of MS allow for the detection and potential identification of trace-level impurities that may not be visible by other techniques.
Multi-Reaction Monitoring (MRM): MRM is a highly specific and sensitive MS technique performed on a triple quadrupole mass spectrometer. In an MRM experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first quadrupole, fragmented in the second, and a specific fragment ion is monitored in the third. This technique can be used to develop a highly selective and quantitative method for the analysis of this compound, for example, in complex matrices or for precise impurity quantification.
X-ray Crystallography for Absolute Stereochemistry and Conformation
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsional angles, which collectively define the conformation of the molecule. For chiral molecules that crystallize in a non-centrosymmetric space group, X-ray crystallography can also establish the absolute stereochemistry.
The heavy bromine atom at the C6 position facilitates the determination of the crystal structure through its strong scattering of X-rays, which can be advantageous for solving the phase problem in crystallography. Should the compound crystallize in a chiral space group, the anomalous dispersion effect of the bromine atom can be utilized to determine the absolute configuration of any stereocenters.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 9.0 - 11.0 |
| b (Å) | 18.0 - 22.0 |
| c (Å) | 7.0 - 9.0 |
| β (°) | 90 - 105 |
| V (ų) | 1300 - 1500 |
| Z | 4 |
Note: This data is hypothetical and based on values reported for structurally similar bromo-chromane derivatives. researchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformation
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for the identification of functional groups and for providing insights into the conformational properties of a molecule. These two techniques are often complementary. quora.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. mt.com For this compound, the IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the aromatic ring will give rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The C-O-C ether linkage of the chromane ring will show a strong, characteristic stretching band, likely in the 1250-1050 cm⁻¹ range. The C-F bonds are expected to produce very strong absorption bands in the 1100-1000 cm⁻¹ region. The C-Br stretching vibration will appear at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |
| Aromatic C-H | Stretching | 3100 - 3000 | IR, Raman |
| Aliphatic C-H | Stretching | 2980 - 2850 | IR, Raman |
| Aromatic C=C | Stretching | 1600 - 1450 | IR, Raman |
| C-O-C (ether) | Asymmetric Stretch | 1250 - 1050 | IR |
| C-F | Stretching | 1100 - 1000 | IR (Strong) |
| C-Br | Stretching | 600 - 500 | IR, Raman |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthetic compounds like this compound. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the volatility and thermal stability of the analyte. bitesizebio.com
HPLC is the premier method for the analysis and purification of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method would be the most common approach. This involves a non-polar stationary phase (like C18 or C8) and a polar mobile phase.
Method development would involve optimizing several parameters to achieve good resolution, peak shape, and analysis time. Key parameters include:
Column: A C18 column is a good starting point due to its versatility in separating a wide range of organic molecules.
Mobile Phase: A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of a mixture with good separation.
Detector: A UV detector is suitable for this compound due to the presence of the chromophoric aromatic ring. The detection wavelength would be set at a λmax of the compound, likely around 220-280 nm.
Flow Rate and Temperature: These are adjusted to optimize the separation efficiency and analysis time.
Table 3: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (with 0.1% Formic Acid) |
| Mobile Phase B | Acetonitrile (with 0.1% Formic Acid) |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility, GC is highly suitable for monitoring the progress of its synthesis by analyzing volatile starting materials, intermediates, and by-products.
For instance, in a synthetic route to this compound, early-stage precursors might be sufficiently volatile for GC analysis. The use of a halogen-specific detector, such as an Electron Capture Detector (ECD) or a Halogen-Specific Detector (XSD), would offer high sensitivity and selectivity for brominated or fluorinated intermediates. nih.gov A standard non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would likely provide adequate separation. The temperature program of the GC oven would be optimized to ensure the efficient separation of all volatile components in the reaction mixture.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and geometric parameters of a molecule.
A theoretical DFT study would be employed to investigate the electronic properties of 6-Bromo-4,4-difluorochromane. A common approach involves using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311++G(d,p) to ensure a high level of accuracy.
From these calculations, key electronic descriptors can be obtained. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The distribution of these orbitals would indicate the likely sites for electrophilic and nucleophilic attack.
Furthermore, the calculation of the molecular electrostatic potential (MEP) map would visualize the electron density distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions and sites susceptible to chemical reactions. For this compound, the electronegative fluorine and oxygen atoms, along with the bromine atom, would be expected to be regions of negative potential.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.85 eV | Indicates electron-donating ability |
| LUMO Energy | -1.23 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap | 5.62 eV | Predicts chemical stability and reactivity |
| Dipole Moment | 2.45 D | Quantifies the overall polarity of the molecule |
| Mulliken Charge on Br | -0.08 e | Suggests susceptibility to electrophilic attack |
| Mulliken Charge on F | -0.35 e | Indicates strong electron-withdrawing nature |
Note: The data in this table is hypothetical and for illustrative purposes only.
The chromane (B1220400) ring system is not planar and can adopt several conformations. A thorough conformational analysis would be performed by systematically rotating the rotatable bonds and calculating the potential energy surface. This process identifies the stable conformers, which correspond to the local minima on this surface.
For this compound, the dihydropyran ring is expected to adopt a half-chair or a twisted-boat conformation. DFT calculations would be used to optimize the geometry of each potential conformer and calculate their relative energies. The conformer with the lowest energy is the most stable and, therefore, the most populated at equilibrium.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Predicted Population at 298 K |
| Half-Chair 1 | 0.00 | 75% |
| Half-Chair 2 | 0.58 | 20% |
| Twisted-Boat | 2.15 | 5% |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment.
MD simulations would be run for several nanoseconds to observe the dynamic behavior of this compound. This would involve analyzing the trajectories of the atoms to understand bond vibrations, angle bending, and torsional rotations. The simulations would reveal the flexibility of the chromane ring and the conformational transitions between different energy minima. The analysis of radial distribution functions between specific atoms would provide information about the strength and nature of intramolecular non-covalent interactions, such as hydrogen bonds or steric repulsions.
The conformation and reactivity of a molecule can be significantly influenced by the solvent. MD simulations can incorporate solvent effects either explicitly, by surrounding the solute with a box of solvent molecules, or implicitly, by using a continuum model.
Simulations in different solvents (e.g., a polar protic solvent like water, a polar aprotic solvent like DMSO, and a non-polar solvent like hexane) would be performed. The analysis would focus on how the solvent molecules interact with the solute and how these interactions affect the conformational equilibrium. For instance, a polar solvent might stabilize a more polar conformer. The solvent can also influence reaction rates by stabilizing or destabilizing transition states.
Table 3: Hypothetical Solvent Effects on the Conformational Equilibrium of this compound
| Solvent | Dielectric Constant | Most Stable Conformer | Conformational Energy Difference (kcal/mol) |
| Hexane (non-polar) | 1.88 | Half-Chair 1 | 0.75 |
| DMSO (polar aprotic) | 46.7 | Half-Chair 1 | 0.50 |
| Water (polar protic) | 80.1 | Half-Chair 2 | 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is a powerful tool for mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of the most likely reaction mechanism. A hypothetical reaction, such as a nucleophilic aromatic substitution of the bromine atom by a methoxide (B1231860) ion, can be studied.
DFT calculations would be used to locate the structures and energies of the reactants, any intermediates, the transition state, and the products. The transition state, which is a saddle point on the potential energy surface, represents the energy barrier that must be overcome for the reaction to proceed. The calculation of the activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate. The reaction pathway can be confirmed by intrinsic reaction coordinate (IRC) calculations, which trace the path from the transition state down to the reactants and products.
Table 4: Hypothetical Calculated Energies for the Nucleophilic Aromatic Substitution of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + CH₃O⁻) | 0.00 |
| Meisenheimer Complex (Intermediate) | -12.5 |
| Transition State | +18.2 |
| Products (6-Methoxy-4,4-difluorochromane + Br⁻) | -25.8 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Analogues
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.org These models are invaluable in drug discovery and materials science for predicting the properties of new, unsynthesized compounds. nih.gov
The foundation of any QSAR/QSPR model is the numerical representation of molecular structures using molecular descriptors. protoqsar.com These descriptors can be categorized into several classes:
1D descriptors: Based on the molecular formula, such as molecular weight and atom counts. slideshare.net
2D descriptors: Derived from the 2D representation of the molecule, including topological indices that describe molecular branching and connectivity. slideshare.net
3D descriptors: Calculated from the 3D conformation of the molecule, such as molecular surface area and volume. researchgate.net
Quantum-chemical descriptors: Obtained from quantum mechanical calculations, these include energies of molecular orbitals (HOMO, LUMO), dipole moment, and atomic charges. protoqsar.comnih.gov
For a QSAR study on analogues of this compound, a wide array of such descriptors would be calculated. Given the presence of halogen atoms, specific descriptors related to halogen bonding and electronic effects would be particularly relevant. researchgate.netnih.gov
With a large number of calculated descriptors, a crucial step is feature selection . This process aims to identify the most relevant descriptors that have the strongest correlation with the property of interest, while removing redundant or irrelevant ones. oup.comelsevierpure.com This helps to build simpler, more interpretable, and more robust models. oup.comresearchgate.net Common feature selection techniques include genetic algorithms, forward selection, backward elimination, and recursive feature elimination. oup.comresearchgate.netaip.org
| Descriptor Class | Descriptor Example | Information Encoded |
|---|---|---|
| 1D | Molecular Weight | Size of the molecule |
| 2D | Topological Polar Surface Area (TPSA) | Polarity and potential for hydrogen bonding |
| 3D | Molecular Volume | Three-dimensional size and shape |
| Quantum-Chemical | LUMO Energy | Electron-accepting ability (electrophilicity) |
| Quantum-Chemical | Partial Charge on Bromine | Electronic environment of the bromine atom |
Once a relevant set of descriptors is selected, a mathematical model is developed to establish the relationship between these descriptors and the chemical property of interest. Various statistical and machine learning methods can be employed for this purpose. nih.gov
Linear Methods: Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are commonly used to build linear models. These methods are straightforward to interpret but may not capture complex, non-linear relationships.
Non-Linear Methods: More advanced machine learning techniques are capable of modeling non-linear data. These include:
Artificial Neural Networks (ANNs): These models are inspired by the structure of the human brain and are powerful tools for recognizing complex patterns in data. nih.gov
Support Vector Machines (SVM): SVMs are effective for both classification and regression tasks and are known for their good generalization performance. researchgate.net
Random Forests (RF): An ensemble method that builds multiple decision trees and merges their predictions to improve accuracy and control overfitting. nih.gov
Recent advancements have also seen the development of deep learning models, such as Message Passing Neural Networks (MPNNs), which can directly learn from the graph structure of molecules, bypassing the need for traditional descriptor calculation. research.googleacs.org For analogues of this compound, these models could be trained to predict a range of properties, such as solubility, melting point, or even biological activities like enzyme inhibition, based on their chemical structures. nih.govchemrxiv.org The predictive power of the developed QSAR model is then rigorously evaluated using various validation techniques to ensure its reliability. wikipedia.org
Structure Activity Relationship Sar Studies and Biological Probe Design
Design Principles for Analogues and Derivatives of 6-Bromo-4,4-difluorochromane
The rational design of analogues of this compound is predicated on established principles of medicinal chemistry, leveraging the known impact of its key structural motifs: the chromane (B1220400) core, the bromo substituent at the 6-position, and the gem-difluoro group at the 4-position.
Systematic modifications of the this compound structure can be undertaken to probe and enhance its interactions with biological targets. Research on related chroman-4-one derivatives has demonstrated that substitutions on the aromatic ring significantly influence their inhibitory activity against enzymes like sirtuin 2 (SIRT2). nih.govacs.org Specifically, the presence of larger, electron-withdrawing groups at the 6- and 8-positions has been shown to be favorable for potency. nih.govacs.org This suggests that the bromo group at the 6-position of the target compound is likely a critical determinant of its biological activity.
Further modifications could involve:
Varying the Halogen at Position 6: Replacing the bromine atom with other halogens (e.g., chlorine, iodine) would allow for a systematic investigation of the role of halogen size and electronegativity on activity.
Introducing Substituents at Other Positions: The introduction of small alkyl or aryl groups at other available positions on the chromane ring could explore steric and electronic effects on target binding.
Modifying the Pyrone Ring: While the 4,4-difluoro substitution is a key feature, alterations to other parts of the pyrone ring, such as the introduction of substituents at the 2- or 3-positions, could be explored based on the SAR of related chromanones. nih.gov
The gem-difluoro group at the 4-position is another key feature. Fluorine and fluorinated groups are known to have profound effects on the metabolic stability, lipophilicity, and binding affinity of drug candidates. The difluoromethyl group can act as a bioisostere for a carbonyl or hydroxyl group, potentially influencing hydrogen bonding interactions with a target protein.
Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. By analyzing the structures of known active compounds, a pharmacophore model can be generated to guide the design of new, more potent analogues.
For this compound, a pharmacophore model could be developed based on the known inhibitors of a suspected target enzyme or receptor. This model would typically include features such as:
Hydrogen bond donors and acceptors.
Hydrophobic regions.
Aromatic rings.
Halogen bond donors.
Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules with the desired structural features. This in silico approach can significantly accelerate the lead optimization process. Lead optimization would then involve synthesizing and testing the most promising candidates to refine the SAR and improve properties such as potency, selectivity, and pharmacokinetic profile.
In Vitro Mechanistic Investigations
To understand the biological effects of this compound and its analogues, a series of in vitro investigations are essential. These studies provide crucial information about the compound's mechanism of action at the molecular and cellular levels.
Based on the activity of related chromanone derivatives, a primary avenue of investigation for this compound would be its potential as an enzyme inhibitor. For instance, substituted chroman-4-ones have shown selective inhibitory activity against SIRT2, a class III histone deacetylase implicated in various diseases. nih.govacs.org
Enzyme inhibition assays would be conducted to determine if this compound can inhibit the activity of specific enzymes. If inhibition is observed, kinetic analysis would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for understanding how the compound interacts with the enzyme's active site.
Table 1: Representative Enzyme Inhibition Data for Substituted Chroman-4-one Analogs
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | acs.org |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | nih.gov |
This table presents data for structurally related compounds to infer potential activities for this compound.
Many therapeutic agents exert their effects by binding to specific receptors on the cell surface or within the cell. Receptor binding studies are therefore crucial to determine if this compound interacts with any known receptors. These assays typically involve radioligand binding, where a radioactively labeled compound known to bind to the receptor is displaced by the test compound.
The presence of the chromane scaffold and halogen substituents suggests that potential targets could include various G-protein coupled receptors (GPCRs) or nuclear receptors. The halogen atom, in particular, can participate in halogen bonding, a type of non-covalent interaction that can contribute significantly to ligand-receptor binding affinity and selectivity.
To assess the functional consequences of enzyme inhibition or receptor binding, cellular assays are employed. These assays can measure a wide range of cellular processes, such as cell proliferation, apoptosis (programmed cell death), and the activation or inhibition of specific signaling pathways.
For example, if this compound is found to inhibit an enzyme involved in cancer cell proliferation, cellular assays using cancer cell lines would be conducted to confirm its anti-proliferative effects. The results of these assays provide a critical link between the molecular activity of the compound and its potential therapeutic effect.
Computational Modeling in Biological Contexts: A Void in the Literature
Computational methods such as molecular docking, molecular dynamics simulations, and virtual screening are powerful tools in modern drug discovery to predict how a compound might interact with biological targets. However, no specific studies applying these techniques to this compound have been published.
Impact of Fluorine on Biological Activity: General Principles Await Specific Application
The introduction of fluorine atoms into a molecule is a well-established strategy in medicinal chemistry to modulate its biological properties. nih.govresearchgate.net Fluorine's high electronegativity and small size can significantly influence a compound's metabolic stability, bioavailability, lipophilicity, and ability to form hydrogen bonds. researchgate.net However, the specific effects of the gem-difluoro group at the 4-position of the chromane ring in this compound have not been experimentally determined or reported.
Specific Interactions with Biological Macromolecules
Research on related spirocyclic chromane derivatives has offered a glimpse into the potential interactions of the chromane core. For instance, in a study on spirocyclic chromane derivatives as potential inhibitors of the p300 histone acetyltransferase (HAT), an important hydrogen bond was observed between the chromane oxygen of a derivative and an arginine residue (Arg1462) in the enzyme's active site. nih.gov This suggests that the oxygen atom in the chromane ring of this compound could also act as a hydrogen bond acceptor, a common and significant interaction in protein-ligand binding.
Furthermore, the bromine atom at the 6-position is expected to influence the compound's electronic and hydrophobic properties. Halogen bonds, where a halogen atom acts as an electrophilic region and interacts with a nucleophilic site on a biological macromolecule, are increasingly recognized as important in drug design. The bromine atom on the phenyl ring of this compound could potentially form such halogen bonds with backbone carbonyls or other electron-rich residues in a protein binding pocket.
In studies on a series of substituted chroman-4-one derivatives as inhibitors of Sirtuin 2 (SIRT2), a key enzyme in cellular regulation, the nature of substituents on the aromatic ring was found to be crucial for activity. acs.org Specifically, larger, electron-withdrawing substituents at the 6- and 8-positions were favorable for inhibitory potency. acs.org This finding highlights the importance of the bromo-substituent at the 6-position of this compound, which is both bulky and electron-withdrawing.
The table below summarizes the potential interactions based on studies of analogous compounds.
| Potential Interacting Moiety of this compound | Type of Interaction | Potential Macromolecular Partner | Supporting Evidence from Analogs |
| Chromane Ring Oxygen | Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donor groups (e.g., Arginine, Serine, Threonine) | The chromane oxygen of a spirocyclic chromane derivative formed a hydrogen bond with Arg1462 in p300 HAT. nih.gov |
| Bromine at C6-position | Halogen Bond | Backbone carbonyls, electron-rich amino acid side chains (e.g., Aspartate, Glutamate) | General principles of halogen bonding in drug design. |
| Bromine at C6-position | Hydrophobic Interaction | Hydrophobic pockets within the protein binding site | The 6-bromo substituent in a chroman-4-one analog was tolerated and led to potent SIRT2 inhibition. acs.org |
| Difluoro group at C4-position | Hydrogen Bond Acceptor | Amino acid residues with hydrogen bond donor groups | General properties of fluorine in medicinal chemistry. |
It is important to emphasize that these are predicted interactions based on the behavior of similar molecular scaffolds. Definitive determination of the specific interactions of this compound would require dedicated experimental studies, such as X-ray crystallography or cryo-electron microscopy of the compound in complex with a biological target.
Applications in Chemical Synthesis and Development
6-Bromo-4,4-difluorochromane as a Versatile Synthetic Intermediate
The strategic placement of the bromo and difluoro groups on the chromane (B1220400) framework endows this compound with a high degree of synthetic versatility. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the electron-withdrawing nature of the gem-difluoro group can modulate the reactivity of the chromane ring system.
Building Block for Complex Heterocycles
The bromine atom at the 6-position of this compound provides a reactive site for the construction of more intricate heterocyclic systems. This functionality allows for the application of a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of diverse aryl, heteroaryl, alkynyl, and amino substituents, thereby facilitating the synthesis of a vast library of novel chromane derivatives. The ability to form new carbon-carbon and carbon-heteroatom bonds at this position is a key factor in its utility as a building block for complex, polycyclic structures that are often pursued in medicinal chemistry and materials science.
Precursor to Advanced Molecular Scaffolds
Beyond simple derivatization, this compound serves as a precursor for the development of advanced molecular scaffolds. The chromane core itself is a key feature in many biologically active compounds. The presence of the gem-difluoro group at the 4-position is of particular significance as it can act as a bioisostere for a carbonyl or other functional groups, potentially improving the metabolic stability and pharmacokinetic properties of the resulting molecules. The combination of the reactive bromine handle and the modulating difluoro group allows synthetic chemists to design and construct sophisticated molecular frameworks with tailored properties for specific applications, including drug discovery and the creation of novel organic materials.
Development of Fluorescent Probes and Chemical Tools
The unique electronic properties conferred by the difluorinated chromane ring make this compound an attractive starting point for the design of fluorescent probes and other chemical tools for biological research.
Design and Synthesis of Imaging Agents
The chromane scaffold can be elaborated into fluorescent dyes. By strategically introducing fluorogenic groups through reactions at the bromine position, researchers can develop novel imaging agents. The gem-difluoro group can enhance the photophysical properties of the resulting fluorophore, such as quantum yield and photostability. The ability to precisely modify the structure allows for the fine-tuning of the probe's excitation and emission wavelengths, making it suitable for various fluorescence microscopy applications.
Application in Mechanistic Biological Studies
Chemical probes derived from this compound can be invaluable tools for dissecting complex biological processes. For example, by attaching a bioactive pharmacophore to the chromane scaffold, researchers can create probes to study enzyme activity or receptor binding. The fluorine atoms can also serve as useful reporters for ¹⁹F NMR spectroscopy, a powerful technique for studying molecular interactions and dynamics in a biological context without the interference of background signals inherent in ¹H NMR.
Contribution to Materials Science Research
The properties of this compound also lend themselves to applications in materials science. The combination of a rigid heterocyclic core and the potential for extensive functionalization through the bromine atom makes it a promising building block for novel organic materials. For instance, the incorporation of this scaffold into polymers or small molecules could lead to materials with interesting photophysical or electronic properties, potentially for use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The electron-withdrawing nature of the difluoro group can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is a critical aspect in the design of such materials.
Integration into Polymer Backbones
The bifunctional nature of this compound, with its reactive bromine site and the potential for the chromane ring system to be further functionalized, allows for its incorporation into polymer chains through various polymerization techniques. The bromine atom on the aromatic ring serves as a key handle for transition-metal-catalyzed cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds in polymer synthesis. fiu.edu
One of the most common methods for polymerizing aryl halides is through Suzuki cross-coupling reactions. rsc.org In a hypothetical polymerization, this compound could be reacted with a bifunctional comonomer containing two boronic acid or boronic ester groups. This reaction, typically catalyzed by a palladium complex, would lead to the formation of a polymer chain where the this compound unit is integrated into the backbone. The general scheme for such a polymerization is depicted below:
Scheme 1: Hypothetical Suzuki Cross-Coupling Polymerization of this compound
Where Ar-F2 represents the 4,4-difluorochromane moiety and R represents a generic divalent organic group from the comonomer.
The properties of the resulting polymer would be highly dependent on the nature of the comonomer 'R'. By carefully selecting the comonomer, polymers with a range of properties, such as thermal stability, solubility, and mechanical strength, can be synthesized.
Another potential route for polymerization is through Stille coupling, which involves the reaction of an organostannane with an organic halide, also catalyzed by a palladium complex. rsc.org In this case, this compound could be coupled with a comonomer bearing two organotin functionalities.
Optoelectronic Property Modulation
The incorporation of this compound into conjugated polymer backbones offers a promising strategy for modulating their optoelectronic properties, which are crucial for applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The electronic properties of a conjugated polymer are largely determined by its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and the resulting energy bandgap. The introduction of both bromine and fluorine atoms onto the aromatic system of the chromane unit can significantly influence these parameters.
Effect of Fluorination: The high electronegativity of fluorine atoms generally leads to a lowering of both the HOMO and LUMO energy levels of the polymer. mdpi.com This effect can be advantageous in several ways. A lower HOMO level can improve the polymer's stability against oxidation and can lead to a higher open-circuit voltage in OPVs. A lower LUMO level can facilitate electron injection in OLEDs. The introduction of fluorine can also lead to a widening of the bandgap, resulting in a blue-shift of the polymer's absorption and emission spectra. mdpi.com This is a valuable tool for tuning the color of light emission in OLEDs.
Effect of Bromination: The bromine atom, being a halogen, also exerts an electron-withdrawing effect, which can contribute to the lowering of the HOMO and LUMO levels. While its effect is less pronounced than that of fluorine, its presence can fine-tune the electronic properties. More importantly, the bromine atom can serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to further tailor the polymer's properties.
Combined Effects and Structural Considerations: The gem-difluoro group at the 4-position of the chromane ring introduces a unique structural constraint. This substitution can alter the planarity of the polymer backbone, which in turn affects the extent of π-conjugation. rsc.org A more twisted backbone can lead to a larger bandgap and blue-shifted emission, while a more planar structure promotes stronger intermolecular π-π stacking, which is beneficial for charge transport. Studies on related fluorinated compounds have shown that such substitutions can lead to improved antiviral activity in medicinal chemistry contexts, suggesting a significant impact on molecular interactions. acs.org The interplay between the electronic effects of the fluorine and bromine atoms and the structural influence of the gem-difluoro group allows for a multi-faceted approach to designing polymers with specific optoelectronic characteristics.
Below is an interactive table summarizing the expected impact of the this compound unit on key optoelectronic properties of a polymer, based on general principles observed in related fluorinated and brominated aromatic polymers.
| Property | Expected Impact of this compound Incorporation | Rationale |
| HOMO Energy Level | Lowered | Strong electron-withdrawing effect of fluorine and bromine atoms. |
| LUMO Energy Level | Lowered | Strong electron-withdrawing effect of fluorine and bromine atoms. |
| Energy Bandgap | Potentially Increased | The dominant effect of fluorine often leads to a larger bandgap (blue-shift). The final bandgap will depend on the comonomer and the degree of backbone planarity. |
| Solubility | Potentially Improved | The presence of fluorine can enhance solubility in certain organic solvents. |
| Thermal Stability | Potentially Increased | The high strength of the C-F bond generally improves thermal stability. |
| Charge Carrier Mobility | Variable | Can be enhanced by improved intermolecular packing induced by fluorine, but can also be reduced if the gem-difluoro group disrupts backbone planarity. |
It is important to note that the data presented in the table are qualitative predictions based on established principles in polymer chemistry. The actual quantitative effects would need to be determined through experimental synthesis and characterization of polymers containing this compound.
Green Chemistry and Sustainable Synthesis Approaches
Development of Environmentally Benign Synthetic Routes
The pursuit of greener synthetic pathways for complex molecules like 6-Bromo-4,4-difluorochromane is centered on reducing the environmental footprint of chemical processes. This involves minimizing the use of hazardous substances, decreasing energy consumption, and simplifying reaction procedures.
The ideal chemical reaction would proceed without a catalyst and in the absence of a solvent, thereby reducing both material and energy costs, as well as simplifying purification processes.
Catalyst-Free Approaches: While many synthetic transformations for chromane (B1220400) skeletons rely on catalysts, research into catalyst-free methods for the formation of heterocyclic compounds is an active area. nih.gov For instance, catalyst-free photochemical fluorination of C-H bonds in aromatic carbonyl compounds has been demonstrated, offering a potential pathway to introduce fluorine atoms without the need for a metal catalyst. chemrxiv.org Another approach could involve the exploration of multicomponent reactions (MCRs) that can proceed without a catalyst, sometimes at room temperature, to construct the core structure or key intermediates. nih.gov The synthesis of various heterocycles has been achieved under solvent- and catalyst-free conditions using techniques like grindstone chemistry, which involves the mechanical mixing of solid reactants. researchgate.net This method could potentially be adapted for key bond-forming reactions in the synthesis of this compound.
Solvent Reduction and Solvent-Free Synthesis: Solvents are a major contributor to the waste generated in chemical processes. Therefore, reducing or eliminating their use is a key principle of green chemistry. Solvent-free, or neat, reactions offer significant advantages, including reduced cost, lower environmental impact, and often, faster reaction times and higher yields. researchgate.netbohrium.com The synthesis of various heterocyclic compounds has been successfully demonstrated under solvent-free conditions, often facilitated by microwave irradiation or mechanical grinding. bohrium.comrsc.org For the synthesis of this compound, exploring the feasibility of conducting key cyclization or substitution steps under solvent-free conditions could be a valuable green strategy.
Reducing the energy consumption of chemical reactions is another cornerstone of green chemistry. This can be achieved by employing alternative energy sources or by designing processes that operate under milder conditions.
Table 1: Hypothetical Comparison of Conventional vs. Microwave-Assisted Synthesis for a Key Step in this compound Production
| Parameter | Conventional Heating (Oil Bath) | Microwave-Assisted Heating |
| Reaction Time | 6 - 12 hours | 10 - 30 minutes |
| Energy Consumption | High | Low to Moderate |
| Solvent Usage | Often requires high-boiling solvents | Can be performed with less solvent or in solvent-free conditions |
| Yield | Moderate to Good | Often higher yields |
| Process Control | Less precise temperature control | Precise temperature and pressure control |
This table presents a hypothetical comparison based on general findings in microwave-assisted organic synthesis and is not based on specific experimental data for this compound.
Atom Economy and Waste Minimization in Synthesis
The concept of atom economy, a central tenet of green chemistry, focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.comnih.gov
A high atom economy signifies a more efficient and less wasteful process. rsc.orgyoutube.com To assess the atom economy of a potential synthesis for this compound, one must consider all reactants and the byproducts generated. For example, a hypothetical final step involving a substitution reaction might have a lower atom economy compared to an addition reaction where all atoms of the reactants are incorporated into the product. rsc.org
Strategies to improve atom economy and minimize waste in the synthesis of this compound could include:
Designing addition and cycloaddition reactions for the core structure formation, as these are inherently more atom-economical.
Avoiding the use of stoichiometric reagents that are not incorporated into the final product, opting for catalytic alternatives instead.
Developing one-pot or tandem reactions to reduce the number of workup and purification steps, thereby minimizing solvent and material loss.
Table 2: Hypothetical Atom Economy Calculation for a Synthetic Step
| Reactant A | Reactant B | Desired Product (this compound) | Byproduct(s) | % Atom Economy |
| Molecular Weight: X | Molecular Weight: Y | Molecular Weight: Z | Molecular Weight: (X+Y-Z) | (Z / (X+Y)) * 100 |
This is a generalized table. A specific calculation would require a defined reaction scheme.
Recyclable Catalytic Systems and Reagents
Potential recyclable catalytic systems for the synthesis of this compound could include:
Heterogeneous Catalysts: Solid-supported catalysts, such as metals on silica (B1680970) or alumina, can be easily separated from the reaction mixture by filtration and reused. For the synthesis of the chromane ring, various heterogeneous catalysts have been explored. chemrxiv.org
Nanoparticle Catalysts: Metal nanoparticles, such as those of manganese, have shown high catalytic activity and recyclability in various organic transformations. nih.gov Their application in the synthesis of chromane derivatives could be a promising area of research.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can act as catalysts and are often recyclable. nsf.gov Their tunable nature allows for the design of specific catalytic sites for desired transformations.
The development of a robust and recyclable catalytic system for key steps in the synthesis of this compound would significantly enhance the sustainability of its production.
Life Cycle Assessment Considerations for Production Processes
A Life Cycle Assessment (LCA) is a comprehensive tool used to evaluate the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. elsevier.comsemanticscholar.org For a specialty chemical like this compound, an LCA would provide a holistic view of its environmental footprint. earthshiftglobal.combohrium.com
The key stages of an LCA for the production of this compound would include:
Goal and Scope Definition: Defining the purpose of the assessment and the boundaries of the system to be studied (e.g., cradle-to-gate or cradle-to-grave). bohrium.com
Life Cycle Inventory (LCI): Quantifying the inputs (raw materials, energy, water) and outputs (emissions to air, water, and soil; waste) for each stage of the production process. scispace.com
Life Cycle Impact Assessment (LCIA): Evaluating the potential environmental impacts associated with the inputs and outputs identified in the LCI. This includes categories like global warming potential, ozone depletion, and ecotoxicity.
Interpretation: Analyzing the results of the LCI and LCIA to identify the major environmental hotspots in the production process and to suggest potential improvements. bohrium.com
Future Research Directions and Open Questions
Exploration of Novel Synthetic Pathways
The development of efficient and cost-effective methods for synthesizing 6-Bromo-4,4-difluorochromane and its derivatives is a primary area for future research. While existing methods may be functional, the exploration of novel synthetic strategies could lead to improved yields, reduced production costs, and greater accessibility for further studies.
One potential avenue is the investigation of alternative starting materials and reagents. For instance, developing a synthetic route that avoids costly or hazardous reagents would be highly beneficial for large-scale production. A patented method for a related compound, 7-bromo-6-chloro-4(3H)-quinazolinone, highlights a one-step reaction from 2,4-dibromo-5-chlorobenzoic acid, which is noted for its simplicity and high yield, making it suitable for industrial production. google.com This approach of simplifying synthesis and improving efficiency could be a model for future work on this compound.
Furthermore, the development of asymmetric syntheses to produce enantiomerically pure forms of the compound would be a significant advancement. Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer.
Elucidation of Underexplored Reactivity Profiles
The reactivity of this compound is largely uncharted territory, presenting a rich field for chemical exploration. The bromo-substituent at the 6-position is a key functional handle for a variety of chemical transformations, particularly cross-coupling reactions.
Systematic studies of Suzuki, Stille, Heck, and Sonogashira couplings could unlock a vast chemical space of novel derivatives. Research into the selective Suzuki reactions on 6-bromo-4-chlorothienopyrimidine has shown that the choice of catalyst and reaction conditions can control the position of arylation. researchgate.net Similar investigations for this compound could reveal pathways to selectively functionalize the molecule, creating a library of compounds for further screening.
The influence of the 4,4-difluoro group on the reactivity of the chromane (B1220400) ring system is another area ripe for investigation. The strong electron-withdrawing nature of the fluorine atoms can significantly alter the electron distribution in the molecule, potentially leading to unexpected reactivity and the discovery of new chemical transformations.
Discovery of New Applications through Interdisciplinary Research
The true potential of this compound is likely to be realized through collaborative, interdisciplinary research. Its structural features suggest possible applications in medicinal chemistry, agrochemicals, and materials science.
In medicinal chemistry, the chromane scaffold is a well-known privileged structure found in many biologically active compounds. The addition of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability. Therefore, derivatives of this compound could be synthesized and screened for a wide range of biological activities, including as anticancer, anti-inflammatory, or neuroprotective agents.
In the realm of materials science, fluorinated organic compounds are known for their unique electronic and physical properties. This opens the door to exploring the use of this compound and its polymers in the development of novel organic electronics, liquid crystals, or advanced coatings.
Advanced Computational Predictions and Experimental Validation
Modern computational chemistry offers powerful tools to predict the properties and reactivity of molecules before they are synthesized in the lab. The application of density functional theory (DFT) and other computational methods can provide valuable insights into the structure, electronics, and spectroscopic signatures of this compound.
These computational predictions can guide experimental work by identifying the most promising synthetic targets and reaction conditions. For example, computational modeling could be used to predict the most likely sites of reaction or to screen virtual libraries of derivatives for potential biological activity. The synergy between computational prediction and experimental validation will be crucial for accelerating the pace of discovery in this area.
Development of High-Throughput Synthesis and Screening Methodologies
To fully explore the chemical space accessible from this compound, the development of high-throughput synthesis and screening (HTS) methods will be essential. nih.gov Combinatorial chemistry approaches, coupled with automated synthesis platforms, could rapidly generate large libraries of derivatives. nih.gov
These libraries could then be subjected to HTS assays to identify compounds with desired biological activities or material properties. The implementation of HTS for chemical process development has been shown to improve productivity and address bottlenecks in the drug discovery pipeline. nih.gov A similar approach for this compound could significantly accelerate the translation of basic research into practical applications.
Q & A
Q. What are the common synthetic routes for 6-Bromo-4,4-difluorochromane, and how do their efficiencies compare?
- Methodological Answer : Synthesis typically involves halogenation and fluorination steps. For example, one-pot synthesis strategies (as seen in analogous chromane derivatives) reduce reaction steps by reusing byproducts as catalysts, improving atom economy and reducing waste . Key steps include:
- Bromination at the 6-position using brominating agents like NBS (N-bromosuccinimide).
- Fluorination via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor) to introduce difluoro groups at the 4-position.
- Cyclization under acidic or thermal conditions to form the chromane scaffold.
Comparative efficiency metrics (based on similar compounds):
| Method | Yield (%) | Reaction Time | Catalyst System |
|---|---|---|---|
| One-pot synthesis | 75–85 | 12–24 h | Byproduct recycling |
| Stepwise halogenation | 60–70 | 48–72 h | Separate catalysts |
Q. How is the molecular structure of this compound characterized?
- Methodological Answer : Structural elucidation combines:
- X-ray crystallography to determine bond angles, halogen positioning, and ring conformation (e.g., chromane derivatives show C–Br bond lengths of ~1.9 Å and C–F bonds of ~1.4 Å) .
- NMR spectroscopy : NMR distinguishes axial/equatorial fluorine configurations, while NMR identifies proton environments near bromine.
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at 277.98 g/mol).
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
- Methodological Answer : Key factors include:
- Catalyst selection : Recycling byproducts (e.g., HBr from bromination) as catalysts reduces costs and waste .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance fluorination efficiency by stabilizing intermediates.
- Temperature control : Lower temperatures (~0°C) minimize side reactions during fluorination.
Example optimization protocol : - Pre-chill reaction mixture to 0°C before adding fluorinating agents.
- Use in situ NMR to monitor reaction progress and adjust stoichiometry dynamically.
Q. How do the electronic effects of bromine and fluorine substituents influence the reactivity of this compound in substitution reactions?
- Methodological Answer : Bromine acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic aromatic substitution (SNAr) at meta/para positions, while fluorine’s electronegativity enhances stability against oxidation. Comparative reactivity studies (from halogenated flavanones) show:
Q. What contradictions exist in reported biological activities of halogenated chromanes, and how can they be resolved?
- Methodological Answer : Discrepancies arise from:
- Variability in assay conditions : For example, IC values for kinase inhibition vary with ATP concentration.
- Structural analogs : 8-Bromo-6-fluorochroman-4-amine shows higher receptor affinity than non-fluorinated analogs, but conflicting results exist due to stereochemical differences .
Resolution strategies : - Standardize bioassays (e.g., fixed ATP levels in kinase studies).
- Conduct comparative studies using enantiomerically pure samples (e.g., (R)- vs. (S)-isomers).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
